3-Methyl-1,2,4-triazin-5-amine
Overview
Description
3-Methyl-1,2,4-triazin-5-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of three nitrogen atoms in the ring structure imparts unique chemical properties to these compounds, making them valuable in different scientific and industrial applications.
Preparation Methods
The synthesis of 3-Methyl-1,2,4-triazin-5-amine can be achieved through various methods. One common approach involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction of a chloroxime with sodium azide in ethanol can yield a triazine derivative . Another method involves the use of amidines, carboxylic acids, and hydrazines in a one-pot synthesis approach . These methods are designed to be efficient, with high yields and minimal by-products.
Chemical Reactions Analysis
3-Methyl-1,2,4-triazin-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Methyl-1,2,4-triazin-5-amine can be compared with other triazine derivatives, such as:
1,3,5-Triazine: Known for its use in the production of melamine and cyanuric acid.
Tetrazines: These compounds have similar nitrogen-rich structures and are used in applications like catalysis and energy storage.
1,2,3-Triazoles: Another class of nitrogen-containing heterocycles with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Properties
IUPAC Name |
3-methyl-1,2,4-triazin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c1-3-7-4(5)2-6-8-3/h2H,1H3,(H2,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLIDERCJAMEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104405-57-4 | |
Record name | 3-methyl-1,2,4-triazin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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